molecular formula C22H24N2O B12917795 1-Phenyl-3-(2-(piperidin-1-yl)ethoxy)isoquinoline CAS No. 89707-14-2

1-Phenyl-3-(2-(piperidin-1-yl)ethoxy)isoquinoline

Cat. No.: B12917795
CAS No.: 89707-14-2
M. Wt: 332.4 g/mol
InChI Key: PRFQRBWCMDONSG-UHFFFAOYSA-N
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Description

1-Phenyl-3-(2-(piperidin-1-yl)ethoxy)isoquinoline is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features an isoquinoline core, a privileged structure in pharmacology, linked via an ethoxy bridge to a piperidine moiety. Piperidine and its derivatives are pivotal building blocks in the production of pharmaceuticals and are known to exhibit a wide spectrum of biological activities . Compounds with similar structural motifs, particularly those combining an isoquinoline system with a piperidine-containing side chain, have been identified in research focusing on various biological targets. For instance, a closely related molecule has been studied for its interaction with the estrogen receptor, highlighting the potential of this chemical class in probing biological pathways . The presence of the piperidine ring, a common feature in FDA-approved drugs, suggests potential for diverse pharmacological properties, which may include investigations into anticancer, antimicrobial, or antiviral activities, as is common with this scaffold . The synthetic approach for such compounds may involve efficient, modern methods like one-pot, solvent-free reactions under microwave irradiation, which are known to provide high yields in shorter reaction times for analogous structures . This product is intended for research applications in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

89707-14-2

Molecular Formula

C22H24N2O

Molecular Weight

332.4 g/mol

IUPAC Name

1-phenyl-3-(2-piperidin-1-ylethoxy)isoquinoline

InChI

InChI=1S/C22H24N2O/c1-3-9-18(10-4-1)22-20-12-6-5-11-19(20)17-21(23-22)25-16-15-24-13-7-2-8-14-24/h1,3-6,9-12,17H,2,7-8,13-16H2

InChI Key

PRFQRBWCMDONSG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCOC2=CC3=CC=CC=C3C(=N2)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Isoquinoline Core Formation

The isoquinoline nucleus is typically synthesized by cyclization of amide intermediates derived from benzaldehyde and aminoacetaldehyde diethyl acetal or related compounds. The Bischler-Napieralski reaction is a common method, involving:

  • Formation of an amide intermediate by condensation of an arylacetic acid derivative with an amine.

  • Cyclodehydration of the amide using reagents such as phosphorus oxychloride (POCl3) in high-boiling solvents like toluene or xylene under anhydrous conditions to yield the dihydroisoquinoline intermediate.

  • Aromatization of the dihydroisoquinoline to isoquinoline by oxidation if necessary.

Yields for this step vary but are typically in the range of 40-65%, depending on substituents and reaction optimization.

Introduction of the Phenyl Group

The phenyl substituent at the 1-position can be introduced by:

  • Using phenyl-substituted starting materials in the initial condensation step.

  • Alternatively, via cross-coupling reactions (e.g., Suzuki or Stille coupling) on halogenated isoquinoline intermediates, though specific literature on this exact compound is limited.

Attachment of the 2-(Piperidin-1-yl)ethoxy Side Chain

The key functionalization involves linking the piperidine moiety through an ethoxy chain at the 3-position of the isoquinoline. This is commonly achieved by:

  • Reacting the 3-hydroxy or 3-halogenated isoquinoline intermediate with 2-(piperidin-1-yl)ethyl halides or tosylates under nucleophilic substitution conditions.

  • Alternatively, performing an etherification reaction where the 3-hydroxy group is alkylated with 2-(piperidin-1-yl)ethyl halide in the presence of a base.

  • The reaction is typically carried out in polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) with bases like potassium carbonate to facilitate substitution.

  • Refluxing for extended periods (e.g., 24 hours) ensures completion.

  • Purification is achieved by column chromatography using chloroform or dichloromethane as eluents.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Amide formation Acid chloride + amine, room temp ~65 Precursor for cyclization
Bischler-Napieralski cyclization POCl3, toluene/xylene, reflux, anhydrous 40-50 Requires dry conditions
Etherification with piperidin-1-yl ethyl halide 2-(piperidin-1-yl)ethyl chloride, K2CO3, acetonitrile, reflux 24 h 15-38 Purified by column chromatography

Yields for the final alkylation step vary depending on substrate purity and reaction optimization.

Research Findings and Optimization Notes

  • The presence of electron-donating groups on the aromatic ring can accelerate cyclization steps and improve yields.

  • Use of freshly prepared POCl3 and strictly anhydrous conditions is critical for successful Bischler-Napieralski cyclization.

  • High boiling solvents like toluene or xylene are preferred to maintain reaction temperature and facilitate cyclization.

  • The alkylation step to introduce the piperidinyl ethoxy side chain benefits from excess base and prolonged reflux to drive the reaction to completion.

  • Purification by column chromatography is essential to isolate the pure compound due to side reactions and incomplete conversions.

  • Analytical data such as NMR and mass spectrometry confirm the structure and purity of the final product.

Summary Table of Key Synthetic Parameters

Parameter Details
Starting materials Benzaldehyde derivatives, aminoacetaldehyde diethyl acetal, 2-(piperidin-1-yl)ethyl halide
Cyclization reagent Phosphorus oxychloride (POCl3)
Solvents Toluene, xylene, acetonitrile
Base for alkylation Potassium carbonate (K2CO3)
Reaction temperature Reflux (approx. 110-140 °C for cyclization; ~80 °C for alkylation)
Reaction time 4-6 hours for cyclization; 24 hours for alkylation
Purification Column chromatography (chloroform/dichloromethane)
Typical yields 40-65% (cyclization), 15-38% (alkylation)

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-3-(2-(piperidin-1-yl)ethoxy)isoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoquinoline derivatives.

Scientific Research Applications

Research indicates that isoquinoline derivatives, including 1-Phenyl-3-(2-(piperidin-1-yl)ethoxy)isoquinoline, exhibit a range of biological activities:

  • Anticancer Properties : Isoquinolines have been studied for their potential in cancer treatment. The compound's structure may enhance its interaction with cellular targets involved in tumor growth and metastasis.
  • Neuroprotective Effects : The piperidine component is known for neuroprotective properties, suggesting that this compound may be beneficial in treating neurodegenerative diseases.
  • Antimicrobial Activity : Some studies have shown that isoquinoline derivatives possess antimicrobial properties, which could make them candidates for developing new antibiotics.

Case Studies and Research Findings

Several studies have focused on the pharmacological profiles of isoquinoline derivatives similar to this compound. The following table summarizes key findings from various research articles:

Study ReferenceBiological ActivityKey Findings
AnticancerDemonstrated significant cytotoxic effects against various cancer cell lines.
NeuroprotectionShowed protective effects on neuronal cells exposed to oxidative stress.
AntimicrobialExhibited activity against several bacterial strains, indicating potential as an antibiotic.

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(2-(piperidin-1-yl)ethoxy)isoquinoline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biological processes. For example, it may interact with neurotransmitter receptors in the brain, affecting signal transduction pathways and influencing neurological functions.

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs and their properties are summarized in Table 1.

Table 1: Comparative Analysis of 1-Phenyl-3-(2-(piperidin-1-yl)ethoxy)isoquinoline and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity (IC50) Toxicity/Safety Profile
This compound C20H20N2O 304.39 Piperidine-ethoxy, phenyl Not reported H302 (oral toxicity), H315 (skin irritation)
Compound 6a* C34H35N3O3 533.67 Piperidine-ethoxy, dimethoxy, dihydro T47D: <1.93 µM; HeLa: 1.93–33.84 µM Not reported
Compound 6c* C33H35N3O2 505.65 Diethylamino-ethoxy, dimethoxy, dihydro T47D: <1.93 µM; HeLa: 1.93–33.84 µM Not reported
Dimethisoquin C17H24N2O 272.39 Dimethylamino-ethoxy, butyl Local anesthetic Rat LD50 (ip): 45 mg/kg
1-(3-Phenylisoquinolin-1-yl)hydrazine C15H13N3 235.29 Hydrazine, phenyl Cancer chemotherapeutic potential Not reported

*6a and 6c: Pyrrolo[2,1-a]isoquinoline derivatives with cytotoxic activity.

Biological Activity

1-Phenyl-3-(2-(piperidin-1-yl)ethoxy)isoquinoline is a complex organic compound belonging to the isoquinoline family, characterized by its unique structure that includes a phenyl group, an ethoxy linkage, and a piperidine moiety. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound indicates its structural complexity. The presence of the isoquinoline core, combined with the piperidine ring and phenyl group, suggests a diverse range of interactions with biological targets. The ethoxy group enhances solubility, which may improve bioavailability compared to other isoquinoline derivatives.

Biological Activities

Research indicates that isoquinoline derivatives, including this compound, exhibit several biological activities:

  • Anticancer Activity : Isoquinoline derivatives have been studied for their potential anticancer properties. For instance, compounds structurally related to this compound have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. A study reported that similar compounds inhibited cell proliferation in MCF-7 breast cancer cells more effectively than the reference drug Tamoxifen .
  • Neuroprotective Effects : The piperidine moiety in the compound suggests potential neuroprotective properties. Isoquinoline derivatives have been linked to neuroprotection through mechanisms that may involve modulation of neurotransmitter systems or reduction of oxidative stress.
  • Antimicrobial Activity : There is evidence suggesting that isoquinoline derivatives possess antimicrobial properties. For example, studies have shown that certain isoquinolines can inhibit bacterial growth and biofilm formation, indicating their potential as antimicrobial agents .

The biological activity of this compound may be attributed to its ability to interact with various biological targets:

  • Receptor Interaction : Compounds similar to this compound are known to act as antagonists at histamine H3 receptors, which are implicated in various neurological disorders .
  • Cellular Pathways : The compound may influence cellular pathways involved in apoptosis and cell cycle regulation, contributing to its anticancer effects. Studies suggest that isoquinolines can induce apoptosis in cancer cells through activation of caspases and modulation of Bcl-2 family proteins .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally related compounds is essential:

Compound NameStructure CharacteristicsBiological Activity
1-BenzylisoquinolineBenzene ring attached to isoquinolineAntimicrobial, anti-cancer
1-PiperidinylisoquinolinePiperidine directly attached to isoquinolineNeuroprotective effects
3-PhenylisoquinolinePhenyl substitution on isoquinolineAntioxidant activity
1-(Piperidin-4-yl)-2,3-dihydroisoquinolineDihydro derivative with piperidinePotential anti-inflammatory

The unique feature of this compound lies in its specific ethoxy linkage and combination of both phenyl and piperidine groups, which may enhance its solubility and biological activity compared to other isoquinolines.

Case Studies

Several case studies highlight the efficacy of isoquinoline derivatives:

  • Case Study on Anticancer Activity : In vitro studies demonstrated that 1-Piperidinylisoquinoline exhibited significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for further research into its mechanisms and therapeutic potential .
  • Neuroprotective Study : A recent study indicated that certain isoquinolines could protect neuronal cells from oxidative stress-induced damage, providing insights into their potential use in treating neurodegenerative diseases .

Q & A

Q. How to reconcile discrepancies in reported synthetic pathways for isoquinoline derivatives?

  • Methodological Answer : Cross-reference reaction conditions (e.g., temperature, catalyst loading) from ([3 + 2] cycloaddition) and (Bischler-Napieralski). Variability in substituent electronic effects (e.g., piperidine vs. phenyl groups) may necessitate tailored optimization .

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